Lithium n-butylcyclopentadienide
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Description
Lithium n-butylcyclopentadienide is a compound that is related to various lithium cyclopentadienide derivatives, which are of interest due to their reactivity and utility in organic synthesis. While the specific compound lithium n-butylcyclopentadienide is not directly mentioned in the provided papers, we can infer its properties and synthesis based on similar lithium cyclopentadienide compounds discussed in the literature.
Synthesis Analysis
The synthesis of lithium cyclopentadienide derivatives typically involves the deprotonation of cyclopentadiene or its substituted variants using a strong base such as n-butyllithium. For instance, (Pentabenzylcyclopentadienyl)lithium is prepared by lithiation of pentabenzylcyclopentadiene with tert-butyllithium in toluene or benzene . Similarly, lithium pentamethylcyclopentadienide (Cp*Li) is used in the synthesis of lutetacyclopentadienes, indicating its availability and reactivity .
Molecular Structure Analysis
The molecular structure of lithium cyclopentadienide derivatives can be complex, often forming dimeric or polymeric structures. For example, the benzene adduct of dimeric (Pentabenzylcyclopentadienyl)lithium forms a triple-decker-like structure . The lithium enolates derived from ketones can form tetrameric aggregates based on a Li4O4-cube . These structures highlight the tendency of lithium cyclopentadienides to engage in coordination with other molecules, which would be an important consideration for lithium n-butylcyclopentadienide as well.
Chemical Reactions Analysis
Lithium cyclopentadienide derivatives are reactive species that can participate in various chemical reactions. For example, the reaction of (Pentabenzylcyclopentadienyl)lithium with aluminum-based compounds leads to the formation of new cyclopentadienide derivatives . Lithium pentamethylcyclopentadienide can undergo nucleophilic addition to carbonyl compounds, and the adducts can be cleaved to yield the parent carbonyl compounds . This reactivity suggests that lithium n-butylcyclopentadienide would also be a useful reagent in organic synthesis, particularly in reactions involving carbonyl compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium cyclopentadienide derivatives are influenced by their molecular structure and the nature of their substituents. For example, lithium n-butyl amidinates, which are structurally related to lithium cyclopentadienides, show significant solvent effects and can crystallize as dimers or monomers depending on the substituents and the solvent . The reactivity of these compounds with small molecules can lead to the formation of various metallacycles, as seen with lutetacyclopentadienes . These properties suggest that lithium n-butylcyclopentadienide would also exhibit interesting physical and chemical behavior, potentially forming various aggregates and showing reactivity with different organic molecules.
Safety And Hazards
Lithium n-butylcyclopentadienide is classified as a hazardous substance. It is highly flammable and can catch fire spontaneously if exposed to air. It releases flammable gases when in contact with water. It may be fatal if swallowed and enters airways, and it causes severe skin burns and eye damage .
properties
IUPAC Name |
lithium;5-butylcyclopenta-1,3-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13.Li/c1-2-3-6-9-7-4-5-8-9;/h4-5,7-8H,2-3,6H2,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUSBQRVKWQOBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCC[C-]1C=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Li |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium n-butylcyclopentadienide | |
CAS RN |
135630-43-2 |
Source
|
Record name | Lithium n-butylcyclopentadienide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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